molecular formula C24H18ClFN2O5S2 B2556076 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 850927-37-6

2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2556076
CAS RN: 850927-37-6
M. Wt: 532.99
InChI Key: BIXMTNYJZFACPS-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O5S2 and its molecular weight is 532.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A variety of sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, certain sulfonamide compounds exhibit significant cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of these molecules as anticancer agents. The synthesis of these compounds involves key intermediates that are structurally related to the chemical , indicating the relevance of such compounds in cancer research (Ghorab et al., 2015).

Antiproliferative Effects

The synthesis of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally similar to the one of interest, demonstrated antiproliferative activities against various cancer cell lines. This research suggests these compounds' potential utility in developing new anticancer therapies, with specific compounds showing high activity against CNS cancer subpanels, including glioblastoma and gliosarcoma, indicating a cytostatic effect (Zyabrev et al., 2022).

Antimicrobial Agents

The synthesis and evaluation of formazans from a Mannich base related to the mentioned chemical compound have been explored for their antimicrobial properties. These studies contribute to understanding how modifications of sulfonamide derivatives can yield compounds with potential applications as antimicrobial agents, demonstrating moderate activity against various bacterial and fungal strains (Sah et al., 2014).

Enzyme Inhibition and Antibacterial Properties

N-substituted derivatives of certain compounds, including those with a similar structural framework to the one of interest, have been shown to possess antibacterial and anti-enzymatic potential. These compounds have been evaluated for their effectiveness against gram-negative and gram-positive bacteria, suggesting their applicability in developing new antibacterial agents (Nafeesa et al., 2017).

Modification for Reduced Toxicity

Research into modifying compounds similar to the one has indicated that altering certain moieties can dramatically reduce acute oral toxicity while retaining antiproliferative activity. This suggests the potential for developing more effective and safer anticancer agents by chemically modifying existing compounds (Wang et al., 2015).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-8-16(25)9-13-18)28-22(33-24)15-6-10-17(26)11-7-15/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMTNYJZFACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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